N-benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-BENZYL-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenoxy group, and a tetrahydrobenzothiophene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C25H26N2O4S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-benzyl-2-[[2-(4-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H26N2O4S/c1-30-18-11-13-19(14-12-18)31-16-22(28)27-25-23(20-9-5-6-10-21(20)32-25)24(29)26-15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15-16H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
GNSWODRJJWETEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is attached through an etherification reaction using 4-methoxyphenol and an appropriate alkylating agent.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the acetylated benzothiophene derivative and an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, sodium hydroxide, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-2-(4-METHOXYPHENOXY)ETHANAMINE: Shares the methoxyphenoxy and benzyl groups but lacks the benzothiophene core.
N-BENZYL-2-(4-METHOXYPHENOXY)-N-METHYLETHANAMINE: Similar structure with an additional methyl group on the nitrogen atom.
Uniqueness
N-BENZYL-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a benzothiophene core with a methoxyphenoxy group and an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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